3-methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide
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Overview
Description
3-METHOXY-N-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHOXY-N-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the quinazolinone intermediate with benzoyl chloride or benzoyl anhydride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-METHOXY-N-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides, solvents like dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further explored for their biological activities .
Scientific Research Applications
3-METHOXY-N-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-METHOXY-N-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar Compounds
4-METHOXY-N-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE: Similar structure with a methoxy group at a different position.
3-ETHOXY-N-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE: Similar structure with an ethoxy group instead of a methoxy group.
3-METHOXY-N-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BENZOIC ACID: Similar structure with a carboxylic acid group instead of a benzamide group.
Uniqueness
3-METHOXY-N-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15N3O3 |
---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
3-methoxy-N-(2-methyl-4-oxoquinazolin-3-yl)benzamide |
InChI |
InChI=1S/C17H15N3O3/c1-11-18-15-9-4-3-8-14(15)17(22)20(11)19-16(21)12-6-5-7-13(10-12)23-2/h3-10H,1-2H3,(H,19,21) |
InChI Key |
IFTBYGUWUSEZIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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